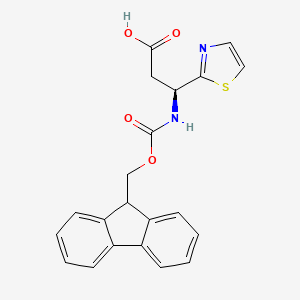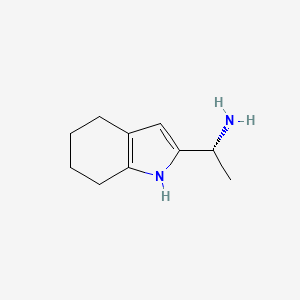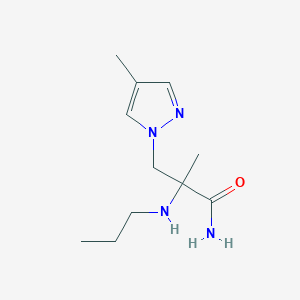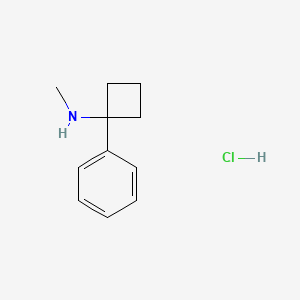
5-(Propane-2-sulfonyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propane-2-sulfonyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.2 g/mol. This compound is known for its role as a P2Y1 receptor antagonist, which has garnered significant attention in various fields of research and industry due to its unique biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propane-2-sulfonyl)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl group to the desired sulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Propane-2-sulfonyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the sulfonyl group to other oxidation states.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Applications De Recherche Scientifique
5-(Propane-2-sulfonyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as a P2Y1 receptor antagonist, which is important in various physiological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
2-Aminopyrimidine Derivatives: Studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
5-(Propane-2-sulfonyl)pyrimidin-2-amine is unique due to its specific interaction with the P2Y1 receptor, which distinguishes it from other pyrimidine derivatives that may target different biological pathways or have different therapeutic applications.
Propriétés
Formule moléculaire |
C7H11N3O2S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
5-propan-2-ylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O2S/c1-5(2)13(11,12)6-3-9-7(8)10-4-6/h3-5H,1-2H3,(H2,8,9,10) |
Clé InChI |
NJVQICSHRAKICB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CN=C(N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


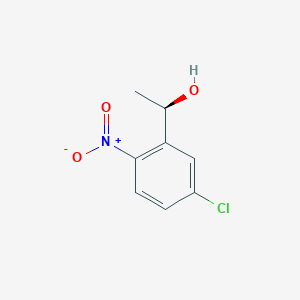



![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)
